molecular formula C15H19N3O2 B1465253 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1353503-53-3

2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B1465253
CAS No.: 1353503-53-3
M. Wt: 273.33 g/mol
InChI Key: FYIIXEQUQVNQER-UHFFFAOYSA-N
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Description

2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a tert-butyl group, and an acetic acid moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, the reaction of benzyl hydrazine with tert-butyl acetoacetate under acidic conditions can yield the desired triazole ring.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with bromoacetic acid in the presence of a base such as potassium carbonate.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromoacetic acid in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the tert-butyl group.

    3-(tert-Butyl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but lacks the benzyl group.

    2-(1-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid: Similar structure but the tert-butyl group is replaced by a different substituent.

Uniqueness

2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of both benzyl and tert-butyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-(2-benzyl-5-tert-butyl-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)14-16-12(9-13(19)20)18(17-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIIXEQUQVNQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid
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2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid
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2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid
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2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid
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2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid

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